An In-depth Technical Guide to trans-2-[Isopropyl(methyl)amino]cyclopentanol
An In-depth Technical Guide to trans-2-[Isopropyl(methyl)amino]cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-2-[Isopropyl(methyl)amino]cyclopentanol, a chiral amino alcohol with significant potential in medicinal chemistry. We delve into its detailed chemical structure, stereochemistry, and physicochemical properties. This document outlines a robust, stereoselective synthetic protocol, explaining the rationale behind key reaction steps. Furthermore, it details the analytical techniques for structural elucidation and purity confirmation, establishing a self-validating framework for its characterization. The guide also explores the compound's pharmacological context as a muscarinic agonist, discussing its potential mechanism of action and therapeutic applications, particularly in the management of glaucoma. This document is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
trans-2-[Isopropyl(methyl)amino]cyclopentanol belongs to the class of 1,2-amino alcohols, a structural motif frequently found in biologically active molecules and pharmaceutical agents. The specific spatial arrangement of the hydroxyl and amino groups on the cyclopentane ring is critical to its chemical reactivity and biological function. The "trans" configuration, where the two functional groups are on opposite sides of the ring, imparts distinct conformational properties compared to its "cis" isomer.
This compound and its derivatives have been explored for their parasympathomimetic activity, acting as muscarinic acetylcholine receptor agonists.[1] Muscarinic agonists are a class of drugs that mimic the action of the neurotransmitter acetylcholine.[1] They are clinically used for various conditions, including urinary retention, and notably, glaucoma. In the context of glaucoma, these agents increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP).[2] The exploration of novel, potent, and selective muscarinic agonists like trans-2-[Isopropyl(methyl)amino]cyclopentanol is a key area of research for developing improved therapeutics with fewer side effects.[3]
This guide provides the foundational chemical and pharmacological knowledge required for professionals in drug development to effectively work with this promising molecule.
Chemical Identity and Properties
A precise understanding of the molecule's fundamental properties is paramount for its successful application in research and development.
Nomenclature and Structure
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IUPAC Name: (1R,2R)-2-[isopropyl(methyl)amino]cyclopentan-1-ol (representative enantiomer)
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CAS Number: 138634-31-0
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Molecular Formula: C₉H₁₉NO
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Molecular Weight: 157.25 g/mol
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Structure:
(Image Source: PubChem CID 3085521)
The "trans" designation indicates that the C-1 hydroxyl group and the C-2 amino group are on opposite faces of the cyclopentane ring. This stereochemical arrangement is crucial for its specific interaction with biological targets.
Physicochemical Properties
Quantitative data on the physicochemical properties are essential for designing experimental conditions, formulation development, and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 157.25 g/mol | PubChem |
| XLogP3-AA (LogP) | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 23.5 Ų | PubChem |
This data is computationally generated and provides a strong baseline for experimental design.
Synthesis and Stereochemical Control
The synthesis of trans-1,2-amino alcohols requires careful control of stereochemistry. A common and effective strategy involves the stereoselective reduction of an α-amino ketone precursor. The rationale behind this approach is to set the stereocenter of the alcohol based on the pre-existing stereocenter of the α-amino group.
Synthetic Workflow Rationale
The chosen synthetic pathway focuses on achieving high diastereoselectivity for the trans product. This is accomplished by starting with 2-aminocyclopentanone and performing a reductive amination followed by a stereoselective ketone reduction.
Caption: Synthetic workflow for trans-2-[Isopropyl(methyl)amino]cyclopentanol.
Detailed Experimental Protocol
This protocol describes the synthesis starting from a readily available precursor, 2-(isopropylamino)cyclopentanone.
Step 1: N-Methylation (Eschweiler–Clarke Reaction)
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Rationale: The Eschweiler–Clarke reaction is a classic and efficient method for methylating a secondary amine using formic acid and formaldehyde. It avoids the use of hazardous alkylating agents like methyl iodide and typically proceeds with high yield.
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To a solution of 2-(isopropylamino)cyclopentanone (1.0 eq) in 90% formic acid (5.0 eq), add 37% aqueous formaldehyde (3.0 eq).
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Heat the mixture at reflux (100°C) for 12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature and carefully basify with a saturated solution of sodium carbonate until gas evolution ceases (pH > 9).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-[isopropyl(methyl)amino]cyclopentanone.
Step 2: Stereoselective Ketone Reduction
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Rationale: The choice of reducing agent is critical for achieving the desired trans stereochemistry. A sterically hindered hydride reagent, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack the carbonyl group from the less hindered face.[4] The bulky isopropyl(methyl)amino group at the adjacent carbon directs the hydride to the opposite face, resulting in the formation of the trans-alcohol.
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Dissolve the crude 2-[isopropyl(methyl)amino]cyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M solution) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
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Stir the reaction at -78°C for 3 hours. Monitor for completion using TLC.
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Quench the reaction by the slow, dropwise addition of water, followed by 3M NaOH and 30% H₂O₂.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Purification
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Rationale: Flash column chromatography is a standard technique to separate the desired product from any unreacted starting material, the minor cis-isomer, and other reaction byproducts.
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Purify the crude product by flash column chromatography on silica gel.
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Use a gradient elution system, typically starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM) to elute the product.
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Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure trans-2-[Isopropyl(methyl)amino]cyclopentanol.
Structural Elucidation and Characterization
Confirming the chemical structure and purity is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods provides a self-validating system for characterization.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the region of 1.5-2.2 ppm for the cyclopentane ring protons. - A multiplet around 3.0-3.5 ppm for the CH-N proton. - A multiplet around 3.8-4.2 ppm for the CH-O proton. - A singlet around 2.3 ppm for the N-CH₃ protons. - A multiplet for the isopropyl CH and doublets for the isopropyl CH₃ groups. |
| ¹³C NMR | - Aliphatic signals between 20-40 ppm for the cyclopentane CH₂ carbons. - A signal around 42 ppm for the N-CH₃ carbon. - Signals between 65-75 ppm for the C-N and C-O carbons. |
| IR Spectroscopy | - A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch. - Peaks in the 2850-3000 cm⁻¹ region for C-H stretching. - A peak around 1050-1150 cm⁻¹ for the C-O stretch. |
| Mass Spec (ESI+) | - A prominent peak for the molecular ion [M+H]⁺ at m/z = 158.15. |
Note: The exact chemical shifts (ppm) can vary depending on the solvent and instrument used. The data presented are typical expected values based on analogous structures.[5][6][7]
Pharmacological Context: Muscarinic Agonism
trans-2-[Isopropyl(methyl)amino]cyclopentanol and its analogs are of interest primarily for their activity as muscarinic acetylcholine receptor agonists.[1][8]
Mechanism of Action in Glaucoma
Glaucoma is often characterized by elevated intraocular pressure (IOP), which can damage the optic nerve. Muscarinic agonists, such as the classic drug pilocarpine, are used to lower IOP.[3] They achieve this by acting on the M3 muscarinic receptors located in the eye.[2][8]
Sources
- 1. List of muscarinic agonists: Uses, common brands, and safety information [singlecare.com]
- 2. blog.optoprep.com [blog.optoprep.com]
- 3. Exploring the potential for subtype-selective muscarinic agonists in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]
- 7. trans-2-Methylcyclopentanol | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist - Wikipedia [en.wikipedia.org]
